2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-propionyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIHYDRO-5-METHYL-2-PHENYL-4-PROPIONYL-3H-PYRAZOL-3-ONE involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with propionyl chloride under acidic conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the acylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-DIHYDRO-5-METHYL-2-PHENYL-4-PROPIONYL-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products vary depending on the nucleophile used but can include ethers or nitriles.
Scientific Research Applications
2,4-DIHYDRO-5-METHYL-2-PHENYL-4-PROPIONYL-3H-PYRAZOL-3-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-DIHYDRO-5-METHYL-2-PHENYL-4-PROPIONYL-3H-PYRAZOL-3-ONE involves its interaction with molecular targets such as cyclooxygenase enzymes, which play a role in the inflammatory response . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-4-propionyl-2-pyrazolin-5-one
- 5-Methyl-2-phenyl-4-propanoyl-4H-pyrazol-3-one
- 2-Phenyl-4-propanoyl-5-methyl-2H-pyrazole-3 (4H)-one
Uniqueness
2,4-DIHYDRO-5-METHYL-2-PHENYL-4-PROPIONYL-3H-PYRAZOL-3-ONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to cross the blood-brain barrier and its potent anti-inflammatory effects make it particularly valuable in medical research .
Properties
CAS No. |
31197-09-8 |
---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-propanoyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H14N2O2/c1-3-11(16)12-9(2)14-15(13(12)17)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3 |
InChI Key |
HFGTVPSCLRKMJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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